4-{1-[4-(2H-tetrazol-5-yl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine -

4-{1-[4-(2H-tetrazol-5-yl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

Catalog Number: EVT-4292270
CAS Number:
Molecular Formula: C17H13N9O
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-4-(Substituted-phenyl-1-(4-{1-[2'-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzimidazol-2yl}-phenyl)-azetidin-2-ones

Compound Description: This series of compounds incorporates a 3-chloro-4-(substituted-phenyl)-azetidin-2-one moiety linked to a benzimidazole scaffold which in turn is connected to a biphenyltetrazole group. These derivatives were explored for their Angiotensin II (A II) receptor antagonist activity. , Substitutions on the phenyl ring of the azetidinone moiety and the biphenyltetrazole group were investigated to determine the impact on their biological activity.

1-(2-Chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25)

Compound Description: This compound, specifically labelled as compound 25 in the research, is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). It exhibits an IC50 value of 10 nM against Arabidopsis thaliana HPPD (AtHPPD), showcasing a significantly higher potency compared to the known HPPD inhibitor, mesotrione.

5-(1-(3-Methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (Compound 22b)

Compound Description: This compound, designated as compound 22b in the study, emerged as a potent glutaminyl cyclase (QC) inhibitor. It was developed through a structure-based optimization process, starting with a fragment identified from library screening. In lung cancer cells, compound 22b demonstrated the ability to reduce the CD47/αhCD47-CC2C6 interaction, suggesting modulation of the CD47/SIRPα interaction, ultimately enhancing the phagocytic activity of macrophages.

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A) and 4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: These two compounds, GSK269962A and SB-772077-B, are aminofurazan-based inhibitors of Rho kinase (ROCK). They display potent activity, with IC50 values of 1.6 nM and 5.6 nM against recombinant human ROCK1, respectively. In addition to their ROCK inhibitory activity, both compounds exhibited anti-inflammatory properties, blocking the production of inflammatory cytokines in stimulated monocytes, and induced vasorelaxation in rat aorta. They also demonstrated a dose-dependent blood pressure reduction in spontaneously hypertensive rats.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22) and 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: Compounds C22 and C29 were identified through in silico screening as potential inhibitors of InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. They demonstrated promising drug-likeness properties and ADMET profiles, suggesting their potential as anti-TB agents.

Properties

Product Name

4-{1-[4-(2H-tetrazol-5-yl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

IUPAC Name

4-[1-[[4-(2H-tetrazol-5-yl)phenyl]methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C17H13N9O

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C17H13N9O/c18-15-14(22-27-23-15)17-19-12-3-1-2-4-13(12)26(17)9-10-5-7-11(8-6-10)16-20-24-25-21-16/h1-8H,9H2,(H2,18,23)(H,20,21,24,25)

InChI Key

BPRLVEPBKUKWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C4=NNN=N4)C5=NON=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.